2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride
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Overview
Description
2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound that features both benzenesulfonyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst.
Introduction of the furan group: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Formation of the ethanamine group: This step involves the reaction of the intermediate product with ethylamine under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzenesulfinyl or benzenesulfenyl derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl and furan groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethanamine;hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
2-(Benzenesulfonyl)-2-(pyridin-2-yl)ethanamine;hydrochloride: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride is unique due to the presence of both benzenesulfonyl and furan groups, which confer specific chemical and biological properties. The furan ring, in particular, is known for its electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMBTHYCPXFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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